2-Bromo-3,3-dimethylbutanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-3,3-dimethylbutanoic acid involves various chemical strategies. One approach includes the reaction of Grignard reagents with specific precursors in the presence of cobaltous halide, leading to the decomposition and formation of the compound (Liu, 1956). Another method reinvestigated the synthesis of related bromo compounds, highlighting the need for reliable synthesis methods due to decomposition reactions (Jauch, 2000).
Molecular Structure Analysis
The molecular structure of 2-Bromo-3,3-dimethylbutanoic acid and related compounds has been explored through various analytical techniques. For example, the absolute configuration of related bromo acids was determined using chemical correlation, g.l.c. separation of diastereomers, and other methods, providing insight into the stereochemistry of such compounds (Galetto & Gaffield, 1969).
Chemical Reactions and Properties
Research into the chemical reactions of bromo and chloro compounds reveals their reactivity and the potential for forming diverse structures through reactions such as dehydrobromination and chlorination. These studies offer insights into the chemical behavior and reactivity of 2-Bromo-3,3-dimethylbutanoic acid and related molecules (Said & Tipping, 1972).
Physical Properties Analysis
The physical properties of compounds closely related to 2-Bromo-3,3-dimethylbutanoic acid, such as their vibrational modes, have been investigated using infrared and Raman spectroscopy. These studies provide detailed information on the conformations and stability of these compounds (Crowder, 1993).
Chemical Properties Analysis
The chemical properties of 2-Bromo-3,3-dimethylbutanoic acid derivatives have been explored, including their use as intermediates in the synthesis of other chemically significant compounds. The study of these properties helps in understanding the versatility and reactivity of the compound in various chemical contexts (Coste et al., 1990).
Scientific Research Applications
Chemical Configuration and Synthesis
- The absolute configuration of 2-bromo-3,3-dimethylbutanoic acid has been determined using various chemical methods, including chemical correlation and gas-liquid chromatography separation of diastereomers. This work provided essential insights into the stereochemistry of such compounds (Galetto & Gaffield, 1969).
Reactions with Grignard Reagents
- 2-Bromo-3,3-dimethylbutanoic acid is involved in reactions with Grignard reagents. These reactions have been studied to understand the formation of various organic compounds like allenic acids and coupled products, indicating its utility in complex organic synthesis (Greaves, Landor, & Lwanga, 1975).
Polymerization Applications
- The compound has been used in the synthesis of methyl propenoates, which are then incorporated into polymethacrylates. This demonstrates its application in polymer chemistry, particularly in the context of labeled polymers and their thermal degradation studies (Keah & Rae, 1993).
Base-Induced Reactions
- The behavior of 2-bromo-3,3-dimethylbutanoic acid changes with different bases and substituents, leading to various products like cyclopentenones and cyclohexanediones. These reactions are significant for understanding the chemical behavior of bromodimedones (Wakui, Otsuji, & Imoto, 1974).
Vibrational and Conformational Analysis
- The compound has been subjected to vibrational and conformational analysis through infrared and Raman spectroscopy. Such studies are crucial for understanding the molecular structure and dynamics of halogenated organic compounds (Crowder, 1993).
Synthesis of Sterically Congested Acetic Acid Derivatives
- 2-Bromo-3,3-dimethylbutanoic acid has been used in the synthesis of sterically congested acetic acid derivatives. This research contributes to the development of new methods for preparing complex organic molecules (Hegarty & O'Neill, 1993).
properties
IUPAC Name |
2-bromo-3,3-dimethylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLVLHNXEOQASX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346741 | |
Record name | 2-Bromo-3,3-dimethylbutanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,3-dimethylbutanoic acid | |
CAS RN |
50364-40-4 | |
Record name | NSC227913 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-3,3-dimethylbutanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3,3-dimethylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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